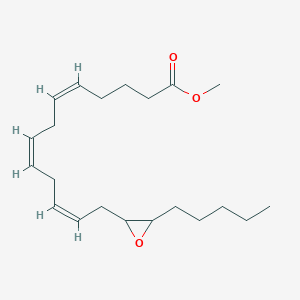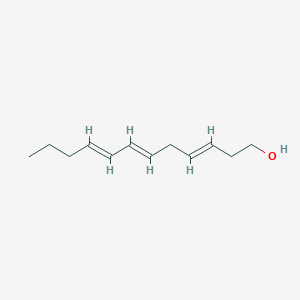![molecular formula C9H13NS B13782226 3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine CAS No. 873017-00-6](/img/structure/B13782226.png)
3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the azepine family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable thioamide with an appropriate electrophile under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like SnCl2 or Pd/C for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine: In medicine, derivatives of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE are explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. These studies aim to identify new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials .
Mécanisme D'action
The mechanism of action of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can
Propriétés
Numéro CAS |
873017-00-6 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C9H13NS/c1-7-6-11-9-3-5-10-4-2-8(7)9/h6,10H,2-5H2,1H3 |
Clé InChI |
CJPHGEUQJLYFHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

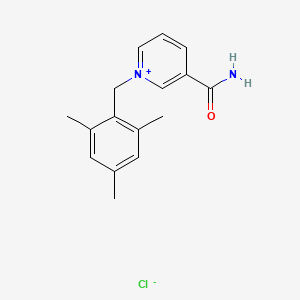
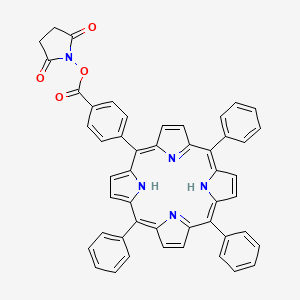

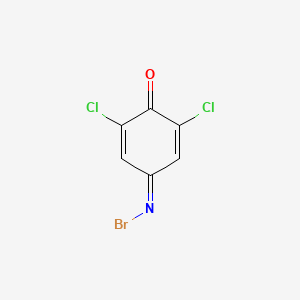
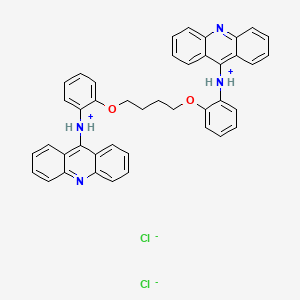
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
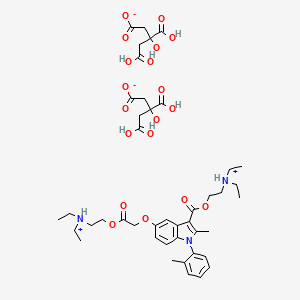
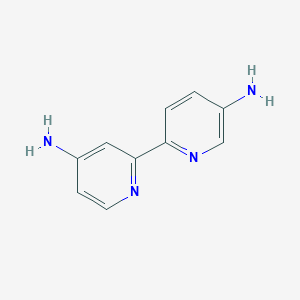
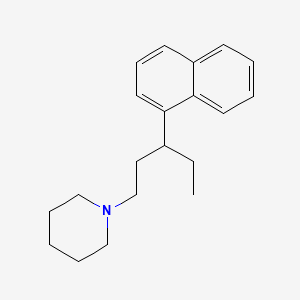
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
